molecular formula C16H16O3S B13441478 Tiaprofenic Acid Ethyl Ester

Tiaprofenic Acid Ethyl Ester

Cat. No.: B13441478
M. Wt: 288.4 g/mol
InChI Key: QEAPFNKKTWXFDJ-UHFFFAOYSA-N
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Description

Tiaprofenic Acid Ethyl Ester is an ester derivative of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. Esters of NSAIDs, such as tiaprofenic acid derivatives, are often designed to improve lipophilicity, bioavailability, or stability compared to their parent acids. The ethyl ester modification replaces the carboxylic acid group with an ethyl ester moiety (COOCH₂CH₃), which may influence pharmacokinetics, metabolic activation, and formulation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiaprofenic Acid Ethyl Ester typically involves the esterification of tiaprofenic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester . The general reaction can be represented as follows:

Tiaprofenic Acid+EthanolH2SO4Tiaprofenic Acid Ethyl Ester+Water\text{Tiaprofenic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Tiaprofenic Acid+EthanolH2​SO4​​Tiaprofenic Acid Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of tiaprofenic acid to its ethyl ester, and the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Hydrolysis to Tiaprofenic Acid

Hydrolysis of the ethyl ester group is a central reaction for generating the active carboxylic acid form. This process occurs under acidic or basic conditions:

Conditions Reagents/Catalysts Yield Reference
Acidic hydrolysisGlacial acetic acid, H₂SO₄96%
Basic hydrolysis (saponification)KOH, H₂O94%

Mechanism :

  • Acidic conditions: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions: Hydroxide ions deprotonate water, generating a nucleophile that cleaves the ester bond.

Reaction Equation :

Tiaprofenic Acid Ethyl Ester+H2OH+or OHTiaprofenic Acid+Ethanol\text{Tiaprofenic Acid Ethyl Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Tiaprofenic Acid} + \text{Ethanol}

Enzymatic Hydrolysis (Metabolism)

In vivo, the ethyl ester undergoes enzymatic hydrolysis via esterases in the liver and plasma, releasing tiaprofenic acid.

Parameter Details Reference
Primary enzymeCarboxylesterase ,
MetabolitesTiaprofenic acid (active), ethanol
Half-life3–6 hours (dependent on renal function)

This reaction is stereoselective, with minimal inversion of the chiral center during hydrolysis .

Photodegradation Reactions

Exposure to UV light induces degradation through Type I (radical) and Type II (singlet oxygen) pathways:

Pathway Mechanism Byproducts Reference
Type IHydrogen abstraction, radical formationDecarboxylated derivatives
Type IIEnergy transfer to O₂ → singlet oxygenOxidized thiophene ring compounds

Implications :

  • Photodegradation reduces drug stability, necessitating protective packaging .

Decarboxylation Under Thermal Stress

Heating the ethyl ester in acidic conditions prompts decarboxylation, forming a simplified thiophene derivative:

Conditions Reagents Product Yield Reference
125°C, H₂SO₄Glacial acetic acidα-methylthiophene derivative89%

Reaction Equation :

Tiaprofenic Acid Ethyl EsterΔ,H+α-methyl-2-thiopheneacetic acid+CO2+Ethanol\text{this compound} \xrightarrow{\Delta, \text{H}^+} \text{α-methyl-2-thiopheneacetic acid} + \text{CO}_2 + \text{Ethanol}

Interaction with Chlorinating Agents

Reaction with thionyl chloride (SOCl₂) converts the ester to an acyl chloride intermediate:

Conditions Reagents Product Application Reference
60–70°CSOCl₂Acyl chloride derivativePrecursor for amides

Mechanism of Action

Comparison with Similar Compounds

Comparison with Tiaprofenic Acid Methyl Ester

Molecular Structure and Physicochemical Properties

  • Tiaprofenic Acid Methyl Ester : Molecular formula C₁₅H₁₄O₃S, molecular weight 274.33 g/mol, logP ~3.256 (bis-methylated analog) .
  • Tiaprofenic Acid Ethyl Ester : Hypothetical molecular formula C₁₆H₁₆O₃S (assuming ethyl substitution), expected higher logP (~3.5–4.0) due to increased alkyl chain length, enhancing lipophilicity .

Functional Implications

  • The ethyl ester’s longer alkyl chain may offer slower hydrolysis rates, prolonging shelf life or delaying metabolic activation in vivo.

Comparison with Parent Acid (Tiaprofenic Acid)

Physicochemical Differences

  • Tiaprofenic Acid : Carboxylic acid group (COOH) confers higher polarity (lower logP ~2.5–3.0) compared to esters, reducing membrane permeability .
  • Ethyl Ester : Enhanced lipophilicity improves absorption and tissue penetration but requires enzymatic hydrolysis (e.g., esterases) to release the active acid form .

Formulation

  • Tiaprofenic acid is formulated in sustained-release systems using glycerides or sucrose esters to modulate dissolution . The ethyl ester’s higher hydrophobicity could further delay release in such matrices.

Comparison with Other Ethyl Ester Derivatives

Myristic Acid Ethyl Ester

  • A saturated fatty acid ester (CAS 124-06-1) with applications in lipid research and biodegradable materials. Unlike tiaprofenic acid derivatives, it lacks therapeutic activity but serves as a model for studying lipid membranes or solvent interactions .

Mandelic Acid Ethyl Ester

  • Exhibits chiral selectivity in gas chromatography, highlighting the role of ester stereochemistry in analytical separations . This compound’s stereochemical properties (if present) could similarly influence its pharmacokinetics or analytical detection.

Octadecanoic Acid Ethyl Ester

  • Found in plant extracts (e.g., Phaeanthus vietnamensis), demonstrating natural occurrence of ethyl esters. Contrastingly, tiaprofenic acid esters are synthetic, emphasizing their targeted pharmaceutical design .

Research Findings and Data Tables

Table 1: Key Properties of Tiaprofenic Acid Derivatives and Analogous Esters

Compound Molecular Formula Molecular Weight (g/mol) logP Primary Use
Tiaprofenic Acid C₁₄H₁₂O₃S 260.31 ~2.8* NSAID (anti-inflammatory)
Tiaprofenic Acid Methyl Ester C₁₅H₁₄O₃S 274.33 3.256 Impurity reference standard
This compound† C₁₆H₁₆O₃S 288.36† ~3.8† Prodrug (hypothetical)
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.43 ~6.5 Lipid research, solvents
Mandelic Acid Ethyl Ester C₁₀H₁₂O₃ 180.20 1.2–1.5 Chiral chromatography studies

*Estimated from structural analogs; †Hypothetical data based on ethyl substitution .

Table 2: Metabolic and Formulation Comparisons

Parameter Tiaprofenic Acid This compound (Hypothetical)
Bioavailability Moderate (pH-dependent) Higher (enhanced lipophilicity)
Metabolic Activation Direct Requires esterase-mediated hydrolysis
Sustained-Release Potential Yes (via glyceride matrices) Likely improved (hydrophobic ester)
Renal Toxicity Risk High Retained post-hydrolysis

Biological Activity

Tiaprofenic acid ethyl ester is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid class, commonly utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by various studies and data.

This compound is a chiral compound, with its S-enantiomer being primarily responsible for its therapeutic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-1 and COX-2, tiaprofenic acid reduces inflammation and alleviates pain associated with various conditions, particularly in rheumatic diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a bioavailability of approximately 90% . The drug exhibits extensive plasma protein binding, primarily to albumin. The elimination half-life ranges from 3 to 6 hours, and it undergoes significant hepatic metabolism to form glucuronide conjugates, which are primarily excreted via urine .

Table 1: Pharmacokinetic Parameters

ParameterValue
Bioavailability~90%
Half-life3-6 hours
Protein BindingHigh (extensive)
MetabolismHepatic (glucuronidation)
ExcretionUrinary (60% as conjugates)

Clinical Efficacy

Tiaprofenic acid has been evaluated in various clinical studies for its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. A multicenter trial involving 1,186 patients demonstrated significant improvements in pain intensity and functionality when treated with tiaprofenic acid at a dosage of 600 mg daily .

Case Study Insights

  • Rheumatoid Arthritis : In comparative studies with other NSAIDs, tiaprofenic acid showed similar efficacy in reducing morning stiffness and pain intensity while being generally well-tolerated .
  • Osteoarthritis : A large-scale study indicated that tiaprofenic acid did not contribute to cartilage degradation, contrasting with some other NSAIDs like indomethacin .

Safety Profile

The safety profile of tiaprofenic acid is comparable to other NSAIDs, with gastrointestinal side effects being the most commonly reported adverse events. However, the incidence of severe side effects appears lower than that associated with indomethacin . Notably, a study found that only 20% of patients experienced mild side effects during treatment .

Table 2: Adverse Events Reported

Side EffectIncidence (%)
Gastrointestinal IssuesCommon
Mild Side Effects~20%
Severe ReactionsRare

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Tiaprofenic Acid Ethyl Ester in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying Tiaprofenic Acid and its derivatives in biological samples. For ethyl ester quantification, reverse-phase HPLC using a C18 column and mobile phases optimized for lipophilic compounds (e.g., acetonitrile:phosphate buffer) is effective. Method validation should include parameters such as linearity (1–50 µg/mL), precision (intra-day CV <5%), recovery (>90%), and limit of detection (LOD <0.5 µg/mL). Internal standards like deuterated analogs (e.g., Tiaprofenic Acid-d3) improve accuracy .

Q. How should researchers conduct a comprehensive literature review on this compound’s pharmacological profile?

Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Use databases like PubMed and SciFinder with keywords: “this compound,” “photodegradation,” “NSAID metabolites,” and “anti-inflammatory mechanisms.” Critically evaluate studies for methodological rigor, focusing on experimental design (e.g., control groups, sample size) and reproducibility. Cross-reference synthesis protocols in Pharmaceutical Substances Syntheses Patents Applications and photochemical data from studies on thymine dimer formation .

Advanced Research Questions

Q. How to design experiments investigating the photodegradation pathways of this compound and assess photogenotoxicity?

Expose the compound to UV-A/UV-B radiation in aqueous and lipid matrices to simulate environmental and physiological conditions. Use HPLC-MS to identify photoproducts, such as cyclobutane thymine dimers, which indicate DNA damage potential. Measure triplet state energy thresholds (<260 kJ/mol) via time-resolved spectroscopy; values below this threshold correlate with photogenotoxic risk. Compare results to existing data on Tiaprofenic Acid to evaluate esterification’s impact on stability .

Q. How to resolve discrepancies in experimental data on triplet state energy thresholds of this compound’s photoproducts?

Contradictions in energy values may arise from solvent polarity or instrumentation sensitivity. Replicate experiments using standardized conditions (e.g., acetonitrile as solvent, laser flash photolysis for triplet lifetime measurement). Apply multivariate analysis to isolate variables (e.g., oxygen quenching effects). Validate findings against computational models (DFT calculations) to reconcile empirical and theoretical data .

Q. What in vitro models are suitable for studying pH-dependent interactions between this compound and other pharmaceuticals?

Use simulated gastrointestinal fluids (pH 4.0, 6.8, 9.0) to assess dissolution and interaction kinetics. Co-incubate with common co-administered drugs (e.g., metformin) and analyze recovery rates via HPLC-UV. For example, at pH 6.8, this compound shows 98.09% recovery with metformin, but significant variability at pH 9.0 (77.93% vs. 74.6%) suggests alkaline instability. Use equilibrium dialysis to evaluate protein binding competition in plasma .

Q. How to synthesize deuterated analogs of this compound for use as internal standards in mass spectrometry?

Incorporate deuterium at metabolically stable positions (e.g., methyl groups) via catalytic deuteration or Grignard reactions. Validate isotopic purity (>98%) using NMR and LC-MS. Apply the deuterated standard in pharmacokinetic studies to correct for matrix effects and ionization efficiency variations. Ensure synthesis protocols comply with Reference Standards for Pharmaceutical Analysis guidelines .

Q. What ethical protocols are required for human pharmacokinetic studies involving this compound?

Submit protocols to an institutional review board (IRB) with documentation on informed consent, risk-benefit analysis, and data anonymization. Include exclusion criteria for populations with NSAID sensitivities (e.g., peptic ulcers). Use parallel-group designs to minimize placebo effects and ensure blinding where possible. Reference EPAR Technical Report #333 for addressing methodological limitations in bioavailability trials .

Q. Methodological Considerations Table

Question TypeKey TechniqueCritical ParametersReferences
PhotodegradationHPLC-MS, Time-resolved spectroscopyTriplet energy, photoproduct identification
Drug InteractionsEquilibrium dialysis, HPLC-UVpH-dependent recovery, protein binding
Isotopic LabelingCatalytic deuteration, LC-MSIsotopic purity (>98%)
PharmacokineticsParallel-group design, IRB approvalBlinding, ethical compliance

Properties

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 2-(5-benzoylthiophen-2-yl)propanoate

InChI

InChI=1S/C16H16O3S/c1-3-19-16(18)11(2)13-9-10-14(20-13)15(17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

QEAPFNKKTWXFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(S1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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